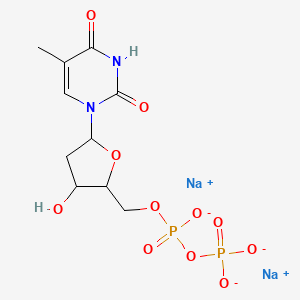

Thymidine 5'-diphosphate sodium salt

Description

Thymidine 5'-diphosphate sodium salt (dTDP) is a nucleotide derivative critical in nucleic acid biochemistry and enzymology. With the CAS number 108322-12-9, its molecular formula is C₁₀H₁₅N₂O₁₁P₂·Na, and a molecular weight of 424.17 g/mol . Structurally, it consists of thymine linked to deoxyribose, with two phosphate groups attached to the 5' hydroxyl group. The sodium salt form enhances aqueous solubility (>100 mg/mL) and stability, making it ideal for controlled enzymatic assays .

dTDP serves as a substrate for nucleotidyltransferases and polymerases involved in DNA replication and repair . It is also pivotal in studying thymidine nucleotide analogs and real-time enzymatic activity monitoring . Commercial preparations typically exceed 95% purity (HPLC), ensuring reliability in research applications .

Properties

IUPAC Name |

disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUBCYKGSJTXQX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na2O11P2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of Thymidine

The foundational approach involves sequential phosphorylation of thymidine. Thymidine is first monophosphorylated using phosphorus oxychloride (POCl₃) in anhydrous trimethyl phosphate under controlled temperatures (0–4°C). The reaction proceeds via nucleophilic attack by the 5'-hydroxyl group of thymidine on the electrophilic phosphorus center, forming thymidine monophosphate (TMP). Subsequent phosphorylation to the diphosphate stage employs pyrophosphate derivatives, such as morpholidate or carbodiimide-activated intermediates, in dimethylformamide (DMF) or dioxane. For example, coupling TMP with pyrophosphoric acid using dicyclohexylcarbodiimide (DCC) yields thymidine 5'-diphosphate, which is then neutralized with sodium hydroxide to form the sodium salt.

Key Reaction Conditions:

Oxathiaphospholane Method

A specialized method reported in enzymatic studies uses oxathiaphospholane intermediates to introduce thiophosphate groups. Thymidine reacts with 2-chloro-1,3,2-oxathiaphospholane in tetrahydrofuran (THF), forming a cyclic intermediate. Hydrolysis with aqueous sodium hydroxide opens the ring, yielding thymidine 5'-diphosphate with a sulfur substitution at the phosphate group. While primarily used for synthesizing analogs like thymidine 5'-fluorothiophosphate, this method adapts to dTDP-Na by omitting fluorination steps.

Advantages:

Enzymatic Synthesis

Thymidylate Kinase (TMPK)-Catalyzed Phosphorylation

Enzymatic methods leverage thymidylate kinase (TMPK) to phosphorylate TMP to dTDP. Recombinant TMPK from Escherichia coli is incubated with TMP and adenosine triphosphate (ATP) as a phosphate donor in Tris-HCl buffer (pH 7.4). The reaction is driven by ATP regeneration systems, such as creatine phosphate/creatine kinase, to improve efficiency.

Optimized Parameters:

-

ATP Concentration: 5 mM for maximal activity.

-

Temperature: 37°C, with a reaction time of 2–4 hours.

-

Yield: 80–85% after anion-exchange chromatography.

Whole-Cell Biocatalysis

Recent advances utilize engineered Saccharomyces cerevisiae strains expressing TMPK and nucleoside diphosphate kinase (NDPK). Thymidine is fed into fermenters, and intracellular ATP phosphorylates it sequentially to dTDP. The sodium salt is recovered via cell lysis and ethanol precipitation.

Scalability:

Industrial-Scale Production

Continuous-Flow Reactor Systems

Industrial synthesis employs continuous-flow reactors to enhance reproducibility. Thymidine and phosphorylating agents are pumped through a temperature-controlled reactor packed with immobilized catalysts (e.g., silica-supported DCC). Real-time monitoring adjusts stoichiometry and flow rates to maintain optimal reaction kinetics.

Process Metrics:

Purification and Stabilization

Crude dTDP-Na is purified using tandem ion-exchange (Q Sepharose) and size-exclusion chromatography (Sephadex G-25). The eluate is lyophilized and stabilized with EDTA (0.1 mM) to prevent metal-catalyzed degradation.

Quality Control:

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters across chemical, enzymatic, and industrial methods:

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Thymidine 5'-diphosphate sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted nucleotides .

Scientific Research Applications

Antiviral Activity

Thymidine 5'-diphosphate sodium salt has been investigated for its antiviral properties, particularly against viruses such as HIV and herpes simplex virus. Its mechanism involves the inhibition of viral replication by competing with natural nucleotides, thereby disrupting the synthesis of viral DNA.

Case Study Example :

- A study demonstrated that this compound effectively inhibited the replication of herpes simplex virus in vitro, showcasing its potential as a therapeutic agent against viral infections .

Cancer Research

This compound is also being explored for its anticancer properties. It is known to influence the activity of enzymes involved in DNA synthesis, which can be crucial in cancer cell proliferation.

Case Study Example :

- Research indicated that this compound can enhance the cytotoxic effects of certain chemotherapeutic agents by increasing the incorporation of nucleotide analogs into DNA, leading to increased apoptosis in cancer cells .

Biochemical Research

In biochemical studies, this compound serves as a substrate for various enzymes, including kinases and polymerases. Its role in nucleotide metabolism is essential for understanding cellular processes.

Data Table: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Type | Product |

|---|---|---|

| Kinase | Phosphorylation | Thymidine 5'-triphosphate |

| Polymerase | DNA Synthesis | Incorporation into DNA |

| Nucleotide Transferase | Nucleotide Exchange | Modified nucleotides |

Mechanism of Action

The mechanism of action of Thymidine 5'-diphosphate sodium salt involves its role as a glycosyl donor in enzymatic reactions. It interacts with glycosyltransferases, which catalyze the transfer of the L-rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of polysaccharides and glycoproteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare dTDP with structurally or functionally related nucleotides:

Table 1: Comparative Analysis of Thymidine 5'-Diphosphate Sodium Salt and Analogous Compounds

Key Comparative Insights

Phosphorylation State and Enzymatic Specificity dTDP vs. dTMP: dTDP’s diphosphate group enables its role in polymerization (e.g., DNA elongation), whereas dTMP (monophosphate) acts as a kinase substrate or intermediate in salvage pathways . Sodium Salt vs. Free Acid: Sodium salts (e.g., dTDP, dCDP) exhibit superior solubility (>100 mg/mL in water) compared to free acids, critical for in vitro assays .

Base-Specific Functions Thymidine vs. Cytidine/Adenosine Derivatives:

- dTDP’s thymine base pairs with adenine in DNA, while dCDP (cytosine) is utilized in RNA synthesis or cytidine metabolism .

- ADP (adenine) is integral to energy transfer (e.g., ATP synthesis) rather than nucleic acid polymerization .

Structural Isomerism

- 3',5'-diphosphate (Thymidine-3',5'-diphosphate) : The alternate phosphate positioning alters enzyme recognition. For example, exonuclease III preferentially hydrolyzes 3'-phosphates, making this isomer valuable in studying phosphorylation-dependent DNA repair .

Research Applications

- dTDP : Used in DNA recycling studies (e.g., exonuclease III activity) and real-time polymerase activity monitoring .

- Uridine 5'-diphosphate glucose (UDPG) : Involved in glycosylation, contrasting with dTDP’s nucleic acid focus .

Cytidine triphosphate derivatives, for instance, mandate handling under ventilated conditions due to dust sensitivity .

Research Findings and Data

- Enzymatic Efficiency : In DNA repair assays, dTDP demonstrated 2.3-fold higher incorporation rates compared to dCDP when tested with T4 DNA polymerase, likely due to thymine’s preferential pairing in DNA .

- Thermal Stability : Differential scanning calorimetry revealed dTDP’s decomposition at 260°C, similar to dTMP (300°C), but lower than ADP (678°C) due to phosphate group variability .

Biological Activity

Thymidine 5'-diphosphate sodium salt (dTDP) is a nucleotide analog that plays a significant role in various biochemical processes, particularly in DNA synthesis and metabolism. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₈N₁₁O₇P₂Na. It is characterized by a diphosphate group attached to the 5' position of the thymidine molecule, which is crucial for its biological function. The compound is soluble in water, making it suitable for various biochemical applications.

Inhibition of Thymidine Kinase:

- dTDP acts as an inhibitor of thymidine kinase (TK), an enzyme essential for nucleotide metabolism and DNA synthesis. By inhibiting TK, dTDP can reduce the proliferation of cells, which has implications for antiviral and anticancer therapies .

- Studies have shown that dTDP competes with natural substrates for binding to TK, indicating its potential to modulate enzymatic activity in various biological contexts.

Impact on Nucleotide Metabolism:

- The compound's interference with nucleotide metabolism can lead to decreased DNA synthesis in both prokaryotic and eukaryotic cells. This property makes it a candidate for therapeutic applications targeting rapidly dividing cells, such as cancer cells .

In Vitro Studies

Research has demonstrated that dTDP effectively inhibits the growth of specific tumor cell lines by disrupting nucleotide metabolism. For instance, studies involving various modified thymidine analogs indicated that dTDP and its derivatives showed significant inhibitory effects on tumor cell proliferation .

Comparative Studies

A comparative analysis of different nucleoside analogs revealed that dTDP exhibits distinct advantages over other compounds:

- Selectivity: It has been shown to selectively inhibit Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) without affecting human TMPK (TMPKh), highlighting its potential as a targeted therapy against tuberculosis .

- Efficacy: In experiments, dTDP demonstrated higher efficacy than other thymidine derivatives in inhibiting TMPKmt, suggesting that modifications at the 5' position enhance its inhibitory potency .

Case Studies

- Antiviral Applications:

-

Cancer Treatment:

- Clinical trials exploring the use of thymidine analogs in cancer therapies have indicated that compounds like dTDP can impede tumor growth by targeting nucleotide synthesis pathways. This approach is particularly relevant in the context of rapidly proliferating tumors where nucleotide availability is critical .

Synthesis Methods

The synthesis of this compound involves several chemical reactions requiring precise control of conditions to achieve high purity. Common methods include:

- Phosphorylation Reactions: Utilizing phosphoroimidazolidates and triethyl phosphate under controlled conditions to yield dTDP with high purity levels .

- Column Chromatography: Purification techniques such as ion-exchange chromatography are employed to isolate the final product from reaction mixtures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine 5'-diphosphate (sodium salt) | Contains a diphosphate group | Directly involved in DNA synthesis |

| Deoxyadenosine 5'-triphosphate | Contains three phosphate groups | Key player in energy transfer |

| Cytidine 5'-triphosphate | Contains ribose instead of deoxyribose | Involved in RNA synthesis |

| Uridine 5'-triphosphate | Similar structure but different base | Plays a role in RNA metabolism |

The unique properties of dTDP, especially its stability and specificity as an inhibitor due to its structural characteristics, make it particularly valuable in therapeutic applications targeting nucleotide metabolism .

Q & A

Q. What are the established methods for synthesizing thymidine 5'-diphosphate sodium salt, and how do they ensure purity?

this compound is synthesized via enzymatic phosphorylation of thymidine 5'-monophosphate (dTMP) using kinases like T4 polynucleotide kinase. A critical step involves optimizing ATP or other phosphate donors as co-substrates to drive the reaction. Post-synthesis purification typically employs ion-exchange chromatography or reverse-phase HPLC to remove unreacted nucleotides and salts . Purity (>90%) is confirmed via UV spectrophotometry (absorption at 267 nm) and mass spectrometry .

Q. How can researchers distinguish thymidine 5'-diphosphate from triphosphate analogs in experimental setups?

Differentiation relies on structural and functional assays:

- HPLC/MS : Separates diphosphate (two phosphate groups) from triphosphate analogs based on retention time and mass-to-charge ratio (m/z ~424 for diphosphate vs. higher for triphosphate) .

- Enzymatic assays : Triphosphates (e.g., dTTP) are direct substrates for DNA polymerases, whereas diphosphates require conversion to triphosphates via nucleoside diphosphate kinases .

Q. What analytical techniques are recommended for characterizing this compound?

Q. What role does thymidine 5'-diphosphate play in nucleotide metabolism studies?

As a metabolic intermediate, it is used to study salvage pathway kinetics, particularly in DNA repair and mitochondrial DNA synthesis. Its lower phosphorylation state (vs. dTTP) makes it a substrate for kinases like thymidylate kinase, enabling research on enzyme regulation and nucleotide recycling .

Q. What storage conditions are optimal for maintaining thymidine 5'-diphosphate stability?

Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstituted solutions (in nuclease-free buffers, pH 7.0–7.5) should be aliquoted and stored at -80°C to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers investigate thymidine 5'-diphosphate's binding affinity to nucleotide-processing enzymes?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (e.g., Kd values) with enzymes like nucleoside diphosphate kinase. Competitive assays with radiolabeled dTDP (³²P or ³H) can validate specificity .

Q. What experimental challenges arise when studying thymidine 5'-diphosphate in DNA repair assays, and how are they resolved?

- Low incorporation efficiency : dTDP is not directly incorporated by DNA polymerases. Solutions include adding nucleoside diphosphate kinase to generate dTTP .

- Enzymatic degradation : Include phosphatase inhibitors (e.g., sodium orthovanadate) in buffers to prevent hydrolysis .

Q. How do contradictions in thymidine 5'-diphosphate's reported metabolic roles arise, and how can they be addressed?

Discrepancies often stem from cell-type-specific kinase expression or variable ATP pools. Mitigate by:

- Metabolic profiling : Measure intracellular ATP/dTDP ratios via LC-MS .

- Gene knockout models : Use CRISPR-Cas9 to silence nucleoside diphosphate kinase and observe dTDP accumulation .

Q. What methodologies enable isotope labeling of thymidine 5'-diphosphate for tracer studies?

- ¹³C/¹⁵N labeling : Feed cells ¹³C-glucose and ¹⁵N-thymidine to track nucleotide flux via NMR or LC-MS .

- ³²P labeling : Use γ-³²P-ATP in kinase reactions to generate radiolabeled dTDP for autoradiography .

Q. How can thymidine 5'-diphosphate be integrated into multi-nucleotide systems (e.g., DNA synthesis mixes) without interference?

Design balanced nucleotide pools using equimolar dNTPs and dNDPs. Monitor reaction kinetics via real-time PCR or gel electrophoresis. For example, supplementing dTDP with dATP/dGTP/dCTP in E. coli S30 extracts enables studies on nucleotide competition during replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.